molecular formula C17H16O4S B2857280 [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate CAS No. 331460-71-0

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate

Cat. No.: B2857280
CAS No.: 331460-71-0
M. Wt: 316.37
InChI Key: JGZCLVWJJYEGDF-KPKJPENVSA-N
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Description

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a methanesulfonic acid group attached to a phenyl ester, which is further substituted with a 3-oxo-3-P-tolyl-propenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester typically involves the esterification of methanesulfonic acid with a suitable phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as sulfuric acid or methanesulfonic acid itself can enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonic acid group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid phenyl ester
  • Methanesulfonic acid 4-methylphenyl ester
  • Methanesulfonic acid 4-(3-oxo-3-phenyl-propenyl)-phenyl ester

Uniqueness

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate is unique due to the presence of the 3-oxo-3-P-tolyl-propenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(11-6-14)21-22(2,19)20/h3-12H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZCLVWJJYEGDF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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